molecular formula C21H22N4O2S B2535329 N-(2-phenylpropyl)-4-propanamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251543-30-2

N-(2-phenylpropyl)-4-propanamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2535329
CAS No.: 1251543-30-2
M. Wt: 394.49
InChI Key: OXZAPBUQMOCWNF-UHFFFAOYSA-N
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Description

N-(2-phenylpropyl)-4-propanamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a synthetic small molecule featuring a central 1,2-thiazole (isothiazole) ring substituted at positions 3 and 3. The 3-position is occupied by a pyridin-2-yl group, while the 5-position contains a carboxamide moiety linked to a 2-phenylpropyl chain. The 4-position of the thiazole is functionalized with a propanamido group.

Properties

IUPAC Name

N-(2-phenylpropyl)-4-(propanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-3-17(26)24-19-18(16-11-7-8-12-22-16)25-28-20(19)21(27)23-13-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZAPBUQMOCWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylpropyl)-4-propanamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using 2-bromopyridine and a suitable nucleophile.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst.

    Formation of the Propanamido Group: The propanamido group can be introduced through an amidation reaction using propanoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpropyl)-4-propanamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

Research indicates that N-(2-phenylpropyl)-4-propanamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide exhibits various biological activities, particularly in the context of cancer treatment and neurological disorders.

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of cancer cells by modulating key signaling pathways. For instance:

  • Mechanism of Action : The compound has been found to inhibit cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are critical for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
    • Case Study : In vitro studies involving MV4-11 acute myeloid leukemia cells demonstrated that treatment with this compound resulted in significant apoptosis at concentrations as low as 0.25 μM .

Neuropharmacological Effects

The compound's structural features suggest potential interaction with neurotransmitter systems, particularly dopamine receptors.

  • Dopamine Receptor Modulation : Preliminary studies indicate that derivatives of this compound may act as partial agonists at D2 dopamine receptors, influencing dopaminergic signaling pathways associated with mood regulation and reward mechanisms.
    • Behavioral Studies : In animal models, compounds related to this structure exhibited locomotor sensitization similar to psychostimulants like methamphetamine, suggesting potential applications in treating disorders such as depression or schizophrenia .

Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
CDK inhibitionApoptosis assayInduced apoptosis in MV4-11 cells at low concentrations
D2 receptor modulationBehavioral assaysInduced locomotor sensitization comparable to methamphetamine

Toxicological Profile

While specific toxicological data on this compound is limited, related compounds have shown varying degrees of toxicity. Comprehensive preclinical studies are essential to establish a safety profile before clinical trials can commence.

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)-4-propanamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analog: N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

This compound () shares the same 1,2-thiazole core and substitution pattern as the target molecule but differs in two key regions:

Carboxamide Side Chain :

  • Target compound: 2-phenylpropyl group.
  • Analog: (3-chloro-4-fluorophenyl)methyl group.

    The analog introduces halogen atoms (Cl, F) on the phenyl ring, increasing molecular weight and lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility.

Propanamido Substituent: Target compound: Propanamido (linear n-propanoyl). Analog: 2-methylpropanamido (branched isobutyroyl).

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound Analog
Molecular Formula C₂₁H₂₂N₄O₂S (inferred) C₂₀H₁₈ClFN₄O₂S
Molecular Weight ~406.5 g/mol (calculated) 432.9 g/mol
Key Substituents 2-phenylpropyl, propanamido, pyridin-2-yl (3-chloro-4-fluorophenyl)methyl, 2-methylpropanamido, pyridin-2-yl
Halogen Content None 1 Cl, 1 F
Potential logP (estimated) ~3.2 (moderate lipophilicity) ~3.8 (higher due to halogens)

Therapeutic Context: Thiazole Derivatives in Drug Development

The European patent () highlights N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic agents, emphasizing the pharmacological relevance of thiazole-pyridine hybrids. While structurally distinct from the target compound (pyrimidine vs. thiazole core), these derivatives share motifs that enhance interactions with kinase targets or nucleic acids. This suggests that the target compound’s pyridin-2-yl and thiazole groups may similarly contribute to bioactivity, though specific target data are unavailable.

Biological Activity

N-(2-phenylpropyl)-4-propanamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide (CAS# 1251543-30-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S, with a molecular weight of 394.5 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in drug design.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit potential anticancer properties. In a study assessing various phenylthiazole derivatives, the compound's structure was modified to enhance its cytotoxic effects against cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated varying degrees of activity.

Table 1: Anticancer Activity of Related Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4cSKNMC10.8Induction of apoptosis via caspase activation
Compound 4dHep-G211.6Apoptosis induction
DoxorubicinMCF-75.0DNA intercalation and topoisomerase inhibition

The results suggest that modifications to the thiazole structure can lead to enhanced cytotoxicity against various cancer cell lines, emphasizing the need for further exploration of this compound in this context .

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. A study on related compounds showed strong inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure-activity relationship indicated that specific substitutions on the thiazole ring significantly influenced anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

CompoundCOX Inhibition (%)Effective Dose (mg/kg)
Compound A8510
Compound B7520
N-(2-phenylpropyl)-4-propanamido...TBDTBD

The compounds' ability to inhibit COX enzymes suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of thiazole derivatives indicate promising results against various pathogens. The unique functional groups present in this compound may contribute to its efficacy as an antimicrobial agent.

Table 3: Antimicrobial Activity of Thiazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings highlight the potential for this compound to be developed as a novel antimicrobial agent .

Conclusion and Future Directions

This compound exhibits significant promise in various biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Ongoing research should focus on optimizing its chemical structure to enhance potency and specificity against targeted diseases. Further studies are warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-phenylpropyl)-4-propanamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide, and how can yield be improved?

  • Methodological Answer : The synthesis involves sequential coupling and hydrolysis steps. Starting from nitrile precursors, ethyl 2-bromoacetoacetate can be used to form thiazole intermediates, followed by hydrolysis to carboxylic acids. Subsequent coupling with amines (e.g., 2-phenylpropylamine) using reagents like HATU or EDCl/HOBt improves amidation efficiency. Yield optimization requires temperature control (e.g., 0–5°C for hydrolysis) and stoichiometric adjustments (1.2–1.5 equivalents of coupling reagents). Purity can be monitored via HPLC (≥98% threshold) and reaction progress via TLC .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., pyridin-2-yl at C3, propanamido at C4). Key signals include aromatic protons (δ 7.5–8.5 ppm) and amide protons (δ 6.5–7.2 ppm).
  • HPLC-MS : Validates molecular weight (exact mass: ~394.47 g/mol) and purity. Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes).
  • FT-IR : Identifies carbonyl stretches (amide I band ~1650 cm1^{-1}, thiazole ring ~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic and pharmacodynamic profiles of this compound?

  • Methodological Answer :

  • Animal Models : Use murine models (e.g., BALB/c mice) for bioavailability studies. Administer oral doses (10–50 mg/kg) and collect plasma samples at intervals (0.5, 1, 2, 4, 8, 24 hours).
  • LC-MS/MS Quantification : Measure plasma concentrations using a validated method with deuterated internal standards.
  • Biomarker Analysis : Assess target engagement via ELISA or Western blot for downstream effectors (e.g., kinase inhibition). Statistical significance is determined by Student’s t-test (p ≤ 0.05) .

Q. How should contradictory data regarding the compound’s bioactivity across different assays be resolved?

  • Methodological Answer :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., cell line passage number, serum concentration).
  • Structural Confirmation : Re-analyze batch purity via NMR and HPLC to rule out degradation.
  • Dose-Response Curves : Compare EC50_{50} values across assays (e.g., enzymatic vs. cellular). Use non-linear regression models (e.g., GraphPad Prism) to identify outliers. Contradictions may arise from off-target effects, requiring siRNA knockdown or CRISPR validation .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole and pyridine moieties?

  • Methodological Answer :

  • Analog Synthesis : Replace the pyridin-2-yl group with pyridin-3-yl or pyridin-4-yl to assess positional effects. Modify the propanamido chain (e.g., ethyl or butyl substituents) to study hydrophobicity.
  • Biological Testing : Screen analogs against relevant targets (e.g., kinases) using fluorescence polarization or SPR. Cluster analysis (e.g., PCA) identifies critical substituents for activity.
  • Crystallography : Co-crystallize active analogs with target proteins to map binding interactions (e.g., hydrogen bonds with pyridine nitrogen) .

Q. What computational approaches are recommended for predicting metabolic stability and metabolite identification?

  • Methodological Answer :

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify vulnerable sites (e.g., amide hydrolysis, pyridine oxidation).
  • In Vitro Assays : Incubate with human liver microsomes (HLM) and monitor depletion via LC-MS. Major metabolites (e.g., hydroxylated pyridine or cleaved amide) are characterized by MS/MS fragmentation.
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

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